molecular formula C10H10N2OS B12120830 {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide

Katalognummer: B12120830
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: JYPUOIMPIXJVJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide typically involves the reaction of 1-benzofuran-2-ylmethyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted benzofuran derivatives, substituted methanimidamide derivatives.

Wissenschaftliche Forschungsanwendungen

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzofuran-2-ylmethyl chloride
  • Thiourea
  • Benzofuran derivatives
  • Methanimidamide derivatives

Uniqueness

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other benzofuran or methanimidamide derivatives, this compound exhibits a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H10N2OS

Molekulargewicht

206.27 g/mol

IUPAC-Name

1-benzofuran-2-ylmethyl carbamimidothioate

InChI

InChI=1S/C10H10N2OS/c11-10(12)14-6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H3,11,12)

InChI-Schlüssel

JYPUOIMPIXJVJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)CSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.